Technical Monograph: 5-Bromobenzo[d]isoxazol-3(2H)-one
Technical Monograph: 5-Bromobenzo[d]isoxazol-3(2H)-one
High-Purity Scaffold for Medicinal Chemistry & Heterocyclic Synthesis
Part 1: Executive Summary & Core Utility
5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) is a versatile bicyclic heterocycle serving as a critical intermediate in the synthesis of antipsychotics, anticonvulsants, and bromodomain (BET) inhibitors. Structurally, it consists of a benzene ring fused to an isoxazole core, featuring a ketone functionality at the C3 position and a bromine handle at the C5 position.
This molecule is unique due to its dual-reactivity profile :
-
Nucleophilic Nitrogen (N2): The lactam nitrogen allows for facile N-alkylation, enabling the attachment of complex side chains (e.g., piperidinyl-alkyl chains common in psychotropic drugs).
-
Electrophilic Carbon (C3) & Aryl Halide (C5): The C3 carbonyl can be activated (e.g., via POCl₃) for nucleophilic aromatic substitution (
), while the C5-bromine serves as a robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 5-Bromo-1,2-benzoxazol-3(2H)-one |
| Common Synonyms | 5-Bromobenzisoxazol-3-ol; 5-Bromo-3-hydroxy-1,2-benzisoxazole |
| CAS Number | 65685-50-9 |
| Molecular Formula | C₇H₄BrNO₂ |
| Molecular Weight | 214.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 240–245 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| pKa | ~6.5 (Amide N-H acidity) |
| Tautomerism | Exists in equilibrium between lactam (3-one) and lactim (3-ol) forms; lactam dominates in solid state. |
Part 3: Synthesis & Manufacturing Pathways[2]
The industrial synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one typically proceeds via the cyclization of salicylhydroxamic acid derivatives. This route is preferred over the oxidative cyclization of o-hydroxy-acetophenones due to higher atom economy and avoidance of unstable oxime intermediates.
Core Synthesis Workflow (The Hydroxamic Acid Route)
-
Esterification: 5-Bromosalicylic acid is converted to methyl 5-bromosalicylate.
-
Hydroxaminolysis: Reaction with hydroxylamine hydrochloride (
) in the presence of base (KOH/MeOH) yields 5-bromosalicylhydroxamic acid. -
Cyclodehydration: The hydroxamic acid undergoes intramolecular cyclization, often facilitated by thionyl chloride (
) or carbonyldiimidazole (CDI), to close the isoxazole ring.
Visualization of Synthesis Pathway
Figure 1: Step-wise chemical synthesis from commercially available 5-bromosalicylic acid.
Part 4: Reactivity & Mechanistic Insight
The utility of 5-Bromobenzo[d]isoxazol-3(2H)-one lies in its ability to be selectively functionalized.
N-Alkylation (The Risperidone/Paliperidone Motif)
Under basic conditions (
C3-Chlorination (Gateway to )
Treatment with phosphorus oxychloride (
Visualization of Reactivity Logic
Figure 2: Divergent synthesis pathways utilizing the N-nucleophilic and C-electrophilic sites.
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one
Objective: Preparation of the core scaffold from 5-bromosalicylhydroxamic acid.
Reagents:
-
5-Bromosalicylhydroxamic acid (10.0 g, 43.1 mmol)
-
Carbonyldiimidazole (CDI) (8.4 g, 51.7 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Hydrochloric acid (1N)
Procedure:
-
Setup: Charge a 250 mL round-bottom flask with 5-bromosalicylhydroxamic acid and anhydrous THF under nitrogen atmosphere.
-
Activation: Add CDI portion-wise over 10 minutes at room temperature. Evolution of
gas will be observed. -
Cyclization: Heat the mixture to reflux (66 °C) and stir for 4 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes).
-
Work-up: Cool the reaction mixture to room temperature. Evaporate THF under reduced pressure.
-
Quench: Resuspend the residue in water (50 mL) and acidify to pH 2 using 1N HCl to ensure the product is in the protonated lactam form.
-
Isolation: Filter the resulting white precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C for 12 hours.
-
Yield: Expected yield: 8.5 g (85-90%).
Protocol B: N-Alkylation (General Procedure)
Objective: Attachment of an alkyl side chain (e.g., 3-chloropropyl) to the N2 position.
Procedure:
-
Dissolve 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) in DMF (10 volumes).
-
Add Potassium Carbonate (
, 2.0 eq) and stir for 30 minutes at ambient temperature to generate the anion. -
Add the alkyl halide (1.2 eq) dropwise.
-
Heat to 60–80 °C for 6–12 hours.
-
Pour into ice water; the N-alkylated product typically precipitates or can be extracted with Ethyl Acetate.
Part 6: Safety & Stability
-
Hazards: Classified as an Irritant (H315, H319, H335). Avoid inhalation of dust.
-
Stability: Stable under standard laboratory conditions. Hydrolytically unstable in strong basic aqueous media (ring opening).
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
-
Strupczewski, J. T., et al. (1985). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as potent antipsychotic agents." Journal of Medicinal Chemistry, 28(6), 761–769. Link
- Uno, H., et al. (1979). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin, 24(3), 632-643.
- Pal, M., et al. (2011). "Synthesis and evaluation of 1,2-benzisoxazole derivatives as potential cholesteryl ester transfer protein inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(21), 6573-6576.
-
Patent US4355037A: "1,2-Benzisoxazol-3-ol derivatives and use as antipsychotics." (Precursor synthesis methods).[2] Link
-
BenchChem Technical Data: "5-Bromo-3-methylbenzo[d]isoxazole properties and synthesis." (Analogous chemistry for bromo-benzisoxazoles). Link
